2-Amino-6-{[2-(4-butylphenyl)-2-oxoethyl]sulfanyl}-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile
Description
This compound belongs to the 2-amino-3,5-dicyanopyridine class, characterized by a pyridine core with amino (C-2), cyano (C-3 and C-5), and sulfanyl (C-6) substituents. The C-6 sulfanyl group is linked to a 2-(4-butylphenyl)-2-oxoethyl moiety, while the C-4 position bears a 4-hydroxyphenyl ring. The 4-hydroxyphenyl group may enhance hydrogen bonding, and the 4-butylphenyl chain likely influences lipophilicity and membrane permeability .
Properties
IUPAC Name |
2-amino-6-[2-(4-butylphenyl)-2-oxoethyl]sulfanyl-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2S/c1-2-3-4-16-5-7-17(8-6-16)22(31)15-32-25-21(14-27)23(20(13-26)24(28)29-25)18-9-11-19(30)12-10-18/h5-12,30H,2-4,15H2,1H3,(H2,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RELFNOLRKRNDGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)CSC2=C(C(=C(C(=N2)N)C#N)C3=CC=C(C=C3)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-{[2-(4-butylphenyl)-2-oxoethyl]sulfanyl}-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method involves the condensation of aldehydes, malononitrile, and thiols in the presence of a base such as diethylamine . The reaction is carried out at ambient temperature, making it an environmentally friendly and cost-effective process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the choice of catalysts and solvents can be optimized to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-{[2-(4-butylphenyl)-2-oxoethyl]sulfanyl}-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the nitro group can produce an amine.
Scientific Research Applications
2-Amino-6-{[2-(4-butylphenyl)-2-oxoethyl]sulfanyl}-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile has several scientific research applications:
Medicinal Chemistry: This compound has potential as a scaffold for the development of new drugs due to its unique structure and functional groups.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic and optical properties.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Amino-6-{[2-(4-butylphenyl)-2-oxoethyl]sulfanyl}-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in thiol-disulfide exchange reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The table below compares the target compound with structurally related derivatives:
*Calculated based on molecular formula C23H19N4O2S.
Key Observations :
- C-4 Substituents : The 4-hydroxyphenyl group in the target compound and LUF5834 may enhance polar interactions compared to hydrophobic groups (e.g., trifluoromethylphenyl in compound 23) .
- C-6 Sulfanyl Moieties : The 2-(4-butylphenyl)-2-oxoethyl chain in the target compound increases steric bulk and lipophilicity (logP ~4.8 predicted) versus smaller groups (e.g., imidazolylmethyl in LUF5834) . This may affect bioavailability and target binding.
- Synthesis Yields: Derivatives with imidazole or thiazole substituents (e.g., compound 11, capadenoson) show higher yields (>50%) compared to alkylthio derivatives (e.g., compound 5e: 76%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
